methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific biological targets. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Cinnamamide: A related compound with a cinnamoyl group.
Methyl esters: Compounds with similar ester functional groups.
Uniqueness
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other isoquinoline derivatives.
Properties
IUPAC Name |
methyl 7-[[(E)-3-phenylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKTLSGZPFXIE-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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